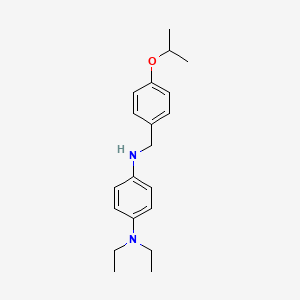

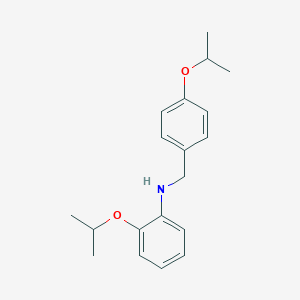

![molecular formula C24H27NO2 B1385358 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline CAS No. 1040687-71-5](/img/structure/B1385358.png)

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline” is a synthetic organic compound with the molecular formula C24H27NO2 . It has a molecular weight of 361.48 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C24H27NO2 . It consists of a central nitrogen atom connected to two phenolic rings through an ethyl chain .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 361.48 and a molecular formula of C24H27NO2 . It should be stored at room temperature .Scientific Research Applications

Directed Lithiation

The process of directed lithiation has been studied in compounds similar to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This research shows that these compounds can be lithiated at specific positions, and reactions with various electrophiles yield high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Electrochemical Oxidation

Studies on compounds like 2,6-di-tert-butyl-4-isopropylphenol, which bear resemblance in structure to this compound, have explored electrochemical oxidation. These studies reveal that oxidation can lead to products derived from phenoxy radicals or phenoxonium ions, depending on conditions and electrode potential (Richards & Evans, 1977).

Synthesis of Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a compound structurally related to this compound, serves as an important intermediate in the synthesis of biologically active compounds like omisertinib. Research in this area focuses on establishing rapid synthetic methods for these intermediates, which are crucial in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

Applications in Iron Catalysis

Iron complexes with ligands similar to this compound have been synthesized and characterized. These complexes have been used as catalysts in ethylene reactions, demonstrating the potential of such compounds in catalytic processes (Yankey, Obuah, Guzei, Osei-twum, Hearne, & Darkwa, 2014).

Antioxidant and Light Stabilizing Properties

Compounds structurally similar to this compound have been studied for their antioxidant and light stabilizing properties. These studies focus on reactions with nitroxide radicals and the formation of phenoxy radicals, which are important in the context of polymer degradation and stability (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-tert-butylphenoxy)ethyl]-4-phenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO2/c1-24(2,3)19-9-13-21(14-10-19)26-18-17-25-20-11-15-23(16-12-20)27-22-7-5-4-6-8-22/h4-16,25H,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZNANGQXHXGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)

![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)